(Pyridin-3-yloxy)-acetic acid trifluoroacetic acid salt

CAS No.: 431896-87-6

Cat. No.: VC2736702

Molecular Formula: C9H8F3NO5

Molecular Weight: 267.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 431896-87-6 |

|---|---|

| Molecular Formula | C9H8F3NO5 |

| Molecular Weight | 267.16 g/mol |

| IUPAC Name | 2-pyridin-1-ium-3-yloxyacetic acid;2,2,2-trifluoroacetate |

| Standard InChI | InChI=1S/C7H7NO3.C2HF3O2/c9-7(10)5-11-6-2-1-3-8-4-6;3-2(4,5)1(6)7/h1-4H,5H2,(H,9,10);(H,6,7) |

| Standard InChI Key | LBHDXZPKFNCPNS-UHFFFAOYSA-N |

| SMILES | C1=CC(=C[NH+]=C1)OCC(=O)O.C(=O)(C(F)(F)F)[O-] |

| Canonical SMILES | C1=CC(=C[NH+]=C1)OCC(=O)O.C(=O)(C(F)(F)F)[O-] |

Introduction

Chemical Structure and Properties

Molecular Structure

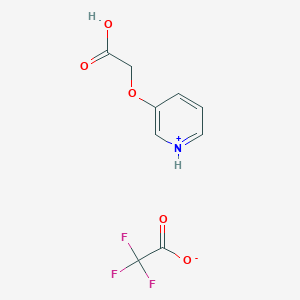

(Pyridin-3-yloxy)-acetic acid trifluoroacetic acid salt features a pyridine ring with an oxygen linkage at the 3-position, connecting to an acetic acid group. The salt is formed with trifluoroacetic acid, which contains a trifluoromethyl group attached to a carboxylic acid moiety. The complete molecular formula is C9H8F3NO5 with a molecular weight of 267.16 . The structure incorporates both the pyridinyloxy-acetic acid component and the trifluoroacetic acid in a salt formation.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H8F3NO5 | |

| Molecular Weight | 267.16 | |

| CAS Number | 431896-87-6 | |

| Physical State | Solid (presumed) | - |

| Melting Point | Not Available | |

| Boiling Point | Not Available | |

| Density | Not Available |

Chemical Properties

Synthesis and Preparation

Synthetic Routes

Applications

Research Applications

In research settings, trifluoroacetic acid salts are utilized in various contexts:

-

As intermediates in organic synthesis

-

In peptide chemistry and protein research

-

As standards for analytical methods development

Trifluoroacetic acid is widely used in peptide synthesis and other organic transformations involving deprotection of t-BOC groups . The salt form with (Pyridin-3-yloxy)-acetic acid could potentially serve similar functions, acting as a reactive intermediate or a stabilized form of the parent compound.

Analytical Methods

Detection and Quantification

Trifluoroacetic acid can be detected and quantified using ion chromatography with suppressed conductivity detection. According to application notes, trifluoroacetic acid analysis can be performed using:

-

IonPac AS14 Analytical column (4 mm) and IonPac AG14 Guard column (4 mm)

-

Eluent consisting of 3.5 mM sodium carbonate/0.8 mM sodium bicarbonate

-

Flow rate of 1.2 mL/minute

-

Injection volume of 10 μL

Linear calibration curves for trifluoroacetic acid detection can be established using standards ranging from 0.50 to 500 μg/mL with excellent linearity (r² = 0.999) . The detection of the (Pyridin-3-yloxy)-acetic acid component would likely require additional analytical approaches or modifications to these methods.

Trifluoroacetic Acid Component

Properties of Trifluoroacetic Acid

Trifluoroacetic acid (TFA, CF3COOH) is a colorless, volatile liquid with a sharp, pungent odor similar to acetic acid. It is hygroscopic and exhibits strong acidity due to the electron-withdrawing trifluoromethyl group, making it approximately 100,000 times more acidic than acetic acid .

Key properties of trifluoroacetic acid include:

| Property | Value |

|---|---|

| Melting point | -15.4°C |

| Boiling point | 72.4°C |

| Density | 1.489 g/mL at 20°C |

| Vapor density | 3.9 (vs air) |

| Vapor pressure | 97.5 mm Hg (20°C) |

| Flash point | None |

| pKa | -0.3 (at 25°C) |

| Physical form | Liquid |

| Color | Colorless |

| Odor | Sharp, pungent |

| pH | 1 (10g/L, H2O) |

| Water solubility | Miscible |

| Stability | Stable, incompatible with combustible materials, strong bases, water, strong oxidizing agents |

Trifluoroacetic acid is miscible with water, ether, acetone, ethanol, benzene, hexane, and carbon tetrachloride. It is partially soluble in carbon disulfide and alkanes containing more than six carbons .

Role in the Salt Formation

In the context of (Pyridin-3-yloxy)-acetic acid trifluoroacetic acid salt, trifluoroacetic acid serves as the acidic component in salt formation. The salt formation likely occurs through protonation of the basic nitrogen in the pyridine ring or interaction with the carboxylic acid group of the (Pyridin-3-yloxy)-acetic acid component.

Trifluoroacetic acid is commonly used in salt formation due to several advantageous properties:

-

Strong acidity, facilitating consistent and complete salt formation

-

Volatility, allowing for potential removal during processing

-

Relatively low UV absorption (maximum absorption below 200 nm), minimizing interference in analytical methods

-

Excellent solubility characteristics, enhancing the dissolution properties of the salt

In high-performance liquid chromatography (HPLC), trifluoroacetic acid is frequently used as an ion-pairing reagent to improve peak shapes and overcome peak broadening and trailing issues. It can shield positive charges and polar groups, reducing polar retention and enhancing chromatographic performance .

Current Research and Future Perspectives

-

Exploration of its potential as a pharmaceutical intermediate or active pharmaceutical ingredient

-

Investigation of its catalytic properties in organic synthesis

-

Development of novel analytical methods for its detection and quantification

-

Study of its coordination chemistry with various metals

-

Examination of structure-property relationships in comparison to similar compounds

The pyridine moiety and the trifluoroacetic acid component each contribute unique chemical properties that could be exploited in various applications. Further research could elucidate the full potential of this compound in pharmaceutical, chemical, and analytical contexts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume